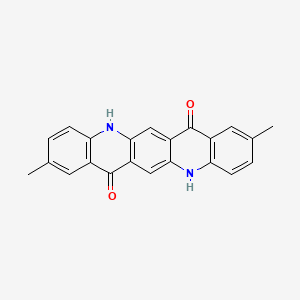









|
REACTION_CXSMILES
|
[C:1]1([CH3:28])[CH:6]=[CH:5][C:4]([NH:7][C:8]2[CH:16]=[C:15]([C:17]([OH:19])=O)[C:14]([NH:20][C:21]3[CH:26]=[CH:25][C:24]([CH3:27])=[CH:23][CH:22]=3)=[CH:13][C:9]=2[C:10](O)=[O:11])=[CH:3][CH:2]=1.O>CO>[CH3:27][C:24]1[CH:23]=[CH:22][C:21]2[NH:20][C:14]3[C:15]([C:17](=[O:19])[C:26]=2[CH:25]=1)=[CH:16][C:8]1[NH:7][C:4]2[CH:3]=[CH:2][C:1]([CH3:28])=[CH:6][C:5]=2[C:10](=[O:11])[C:9]=1[CH:13]=3
|


|
Name
|
polyphosphoric acid
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)NC1=C(C(=O)O)C=C(C(=C1)C(=O)O)NC1=CC=C(C=C1)C)C
|
|
Name
|
|
|
Quantity
|
800 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
400 g
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 80° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The stirred mixture was irradiated in the microwave oven for 2.0 minutes, during which time the temperature
|
|
Duration
|
2 min
|
|
Type
|
CUSTOM
|
|
Details
|
rose to 230° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 150° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for one hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 60° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 60° C. for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
The solid component was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with 12.0 liters of water
|
|
Type
|
CUSTOM
|
|
Details
|
[A sample of the crude pigment was collected at this point for X-ray analysis
|
|
Type
|
ADDITION
|
|
Details
|
] After 50.0 g of 50% aqueous sodium hydroxide was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
the alkaline slurry was heated at 90-92° C. for two hours
|
|
Duration
|
2 h
|
|
Type
|
FILTRATION
|
|
Details
|
The solid component was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with 12.0 liters of water
|
|
Type
|
TEMPERATURE
|
|
Details
|
After adjustment of the pH to 9.0, the slurry was heated for two hours in an autoclave at 140° C.
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
After adjustment of the pH to 4.5, the slurry was treated with an emulsion of 2.0 g of an anionic surfactant, 25 g of a petroleum distillate, and 40 g of water
|
|
Type
|
STIRRING
|
|
Details
|
stirred for three hours at 45° C
|
|
Duration
|
3 h
|
|
Type
|
FILTRATION
|
|
Details
|
The solid component was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with 6.0 liters of water
|
|
Type
|
CUSTOM
|
|
Details
|
The presscake was dried overnight in an oven at 60° C.
|
|
Duration
|
8 (± 8) h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC2=C(C=C1)NC3=CC4=C(C=C3C2=O)NC5=C(C4=O)C=C(C=C5)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 38 g | |
| YIELD: CALCULATEDPERCENTYIELD | 83.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |